molecular formula C12H12N2O3 B3059656 3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanoic acid CAS No. 1082787-39-0

3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanoic acid

Cat. No.: B3059656
CAS No.: 1082787-39-0
M. Wt: 232.23
InChI Key: NVOUSJGEBADXGD-UHFFFAOYSA-N
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Description

The compound is a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The 5-methyl-1,3,4-oxadiazol-2-yl group is a common moiety in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be quite diverse, depending on the substituents attached to the oxadiazole ring. The presence of the phenyl and methyl groups in your compound would likely influence its physical and chemical properties .


Chemical Reactions Analysis

Oxadiazole derivatives can undergo various chemical reactions, depending on the substituents present. They are often used as intermediates in the synthesis of more complex compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its exact structure. Oxadiazole derivatives are generally stable compounds. They may exist as solids or liquids, depending on their molecular weight and the nature of the substituents .

Mechanism of Action

The mechanism of action of oxadiazole derivatives can vary widely, depending on their structure and the target they interact with. Some oxadiazole derivatives have been found to show inhibitory activity against certain enzymes .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some oxadiazole derivatives may be irritants or harmful if inhaled, ingested, or in contact with skin .

Future Directions

The study of oxadiazole derivatives is a dynamic field with potential for new discoveries. These compounds are of interest in medicinal chemistry due to their diverse biological activities .

Properties

IUPAC Name

3-(5-methyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8-13-14-12(17-8)10(7-11(15)16)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOUSJGEBADXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C(CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801214307
Record name 1,3,4-Oxadiazole-2-propanoic acid, 5-methyl-β-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082787-39-0
Record name 1,3,4-Oxadiazole-2-propanoic acid, 5-methyl-β-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082787-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Oxadiazole-2-propanoic acid, 5-methyl-β-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanoic acid
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3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanoic acid
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3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanoic acid
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3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanoic acid
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3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanoic acid
Reactant of Route 6
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3-(5-Methyl-1,3,4-oxadiazol-2-yl)-3-phenylpropanoic acid

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